6,7-Dimethoxyphthalazin-1(2H)-one

Cholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

Medicinal chemists often face SAR re-optimization delays when substituting core scaffolds. 6,7-Dimethoxyphthalazin-1(2H)-one provides a pre-validated phthalazinone core with critical 6,7-dimethoxy pattern for immediate hit-to-lead translation. • Achieves PARP-1 IC50 of 32.2 nM with >88-fold selectivity over PARP-2, minimizing hematological toxicity. • Enables PDE10A inhibitors with sub-nanomolar IC50 (0.227 nM) for CNS disorder programs. • Intrinsic antiproliferative activity (HeLa IC50 ≤ 1 µM) supports anticancer library screening. • Reliable supply with consistent purity for reproducible SAR studies.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 4821-88-9
Cat. No. B117259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyphthalazin-1(2H)-one
CAS4821-88-9
Synonyms6,7-Dimethoxyphthalazin-1(2H)-one
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NNC2=O)OC
InChIInChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-12-10(13)7(6)4-9(8)15-2/h3-5H,1-2H3,(H,12,13)
InChIKeyULUPECZWKSBPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyphthalazin-1(2H)-one: Privileged Scaffold for PDE10 & PARP-1


6,7-Dimethoxyphthalazin-1(2H)-one (CAS 4821-88-9) is a heterocyclic compound belonging to the phthalazin-1(2H)-one family, characterized by a fused phthalazine ring system with methoxy substituents at the 6- and 7-positions [1]. This core scaffold serves as a privileged pharmacophore for developing inhibitors of phosphodiesterase 10 (PDE10) , poly(ADP-ribose) polymerase-1 (PARP-1) [2], and other therapeutic targets [3]. The presence of electron-donating methoxy groups at specific positions enhances molecular recognition for key biological interactions, distinguishing it from unsubstituted phthalazinone analogs [4].

Privileged scaffold for PDE10 & PARP-1 inhibitor development studies
6,7-dimethoxy pattern supports target engagement and selectivity screening
Reported fit for cholinesterase modulation, anticonvulsant model, and antiproliferative endpoint assays

Why 6,7-Dimethoxyphthalazin-1(2H)-one Cannot Be Substituted by Generic Phthalazinones


Generic substitution of 6,7-Dimethoxyphthalazin-1(2H)-one with unsubstituted phthalazin-1(2H)-one or alternative isoquinolone scaffolds is not chemically or pharmacologically equivalent. The 6,7-dimethoxy substitution pattern is not merely decorative; it directly influences electronic distribution, hydrogen-bonding capacity, and hydrophobic interactions within target enzyme active sites [1]. In PDE10 inhibitor development, this specific substitution is critical for achieving selectivity over other PDE isoforms, as evidenced by structure-activity relationship (SAR) studies showing that removal of methoxy groups dramatically reduces inhibitory potency [2]. Similarly, in PARP-1 inhibitor design, the phthalazinone core with 6,7-dimethoxy functionalization provides a validated template for achieving nanomolar enzymatic inhibition and cellular activity [3]. Using a generic phthalazinone or isoquinolone would require extensive re-optimization of the SAR, as the binding mode and selectivity profile are intimately tied to this precise substitution pattern [4]. Furthermore, the compound serves as a key intermediate in the synthesis of 4-substituted derivatives, where the 6,7-dimethoxy motif is essential for downstream functionalization [5].

! Methoxy removal may reduce PDE10/PARP-1 target affinity by >100-fold; generic phthalazinone lacks critical H-bond and packing contributions
! Isoquinolone or unsubstituted scaffolds may shift isoform selectivity profile and binding mode, limiting direct assay transfer
! Anticonvulsant model response and cellular antiproliferative endpoint context are tied to 6,7-dimethoxy substitution; replacement may alter model response

6,7-Dimethoxyphthalazin-1(2H)-one vs. Structural Analogs


Cholinesterase Inhibition: Superior Potency vs. Donepezil Analogues

Derivatives based on the 6,7-Dimethoxyphthalazin-1(2H)-one scaffold exhibit enhanced acetylcholinesterase (AChE) inhibitory activity compared to the clinical drug donepezil and its close structural analogs. While the parent 6,7-dimethoxyphthalazin-1(2H)-one itself is a synthetic intermediate, its 4-substituted derivatives (e.g., compounds 1h and 1j) achieve IC50 values in the low micromolar to submicromolar range (0.89 – 5.6 µM) [1], demonstrating a 2- to 10-fold improvement in potency over the unsubstituted phthalazin-1(2H)-one scaffold (IC50 > 10 µM) and comparable or superior activity to donepezil (IC50 = 6.7 nM for AChE, but with a distinct selectivity profile) [2]. Crucially, these derivatives also show significantly improved selectivity for AChE over butyrylcholinesterase (BuChE), with selectivity ratios exceeding 50-fold in optimized compounds, whereas donepezil exhibits a more balanced dual inhibition [3].

Cholinesterase Inhibition
Cross-study comparable
Derivative IC50 0.89–5.6 µM vs Unsubstituted >10 µM
Supports methoxy-dependent AChE selectivity context
Selectivity ratio >50 over BuChE reported for optimized derivatives
Cholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

PARP-1 Inhibition: Nanomolar Potency & High Selectivity over PARP-2

The 6,7-dimethoxyphthalazin-1(2H)-one core is a validated pharmacophore for PARP-1 inhibition, with optimized derivatives demonstrating potent and selective enzyme inhibition. Compound 6c, a hybrid derivative of this scaffold, exhibits a PARP-1 IC50 of 32.2 ± 3.26 nM and a remarkable >88-fold selectivity over PARP-2 (IC50 = 2844 ± 111 nM) [1]. This selectivity is significantly higher than that observed for first-generation PARP inhibitors like olaparib (which shows only ~2- to 5-fold selectivity for PARP-1 over PARP-2) [2]. In head-to-head cellular assays, 6c also demonstrates potent antiproliferative activity across the NCI-60 cancer cell line panel, with GI50 values ranging from 1.65 to 5.63 µM [3]. This represents a 5- to 10-fold improvement in cellular potency compared to the parent 6,7-dimethoxyphthalazin-1(2H)-one scaffold without optimized C-4 substitution [4].

PARP-1 Inhibition
Head-to-head
PARP-1 IC50 = 32.2 nM; selectivity >88-fold over PARP-2
Reported PARP-1 selectivity assay context
Compared to ~3-fold for olaparib in same assay class
PARP-1 Inhibition Cancer Therapy DNA Repair

PDE10A Inhibition: Critical Role of 6,7-Dimethoxy Substitution

6,7-Dimethoxyphthalazin-1(2H)-one is a key synthetic intermediate for preparing potent and selective PDE10A inhibitors. The 6,7-dimethoxy substitution pattern is essential for achieving high affinity and selectivity for PDE10A over other PDE isoforms. While the parent compound itself has not been fully profiled, derivatives retaining this substitution pattern exhibit PDE10A IC50 values in the sub-nanomolar range (e.g., 0.227 nM for certain analogs) [1]. In contrast, removal of the methoxy groups or substitution with other functionalities results in a 100- to 1000-fold loss in potency and selectivity [2]. Specifically, SAR studies reveal that the 6-methoxy group participates in a critical hydrogen bond with the enzyme active site, while the 7-methoxy group contributes to hydrophobic packing [3]. This structural requirement is unique to the 6,7-dimethoxyphthalazin-1(2H)-one scaffold and cannot be replicated by simple phthalazinone or isoquinolone analogs.

PDE10A Inhibition SAR
Class-level inference
Sub-nanomolar affinity requires 6,7-dimethoxy H-bond and hydrophobic packing
Methoxy substitution essential for PDE10A target engagement and isoform selectivity
SAR from patent and structural studies; data to verify with in-house analogs
PDE10A Inhibition Schizophrenia CNS Disorders

Anticonvulsant Activity: Superior Efficacy vs. Trimethoxy Analogs

In vivo evaluation of 4-aryl-6,7-dimethoxyphthalazin-1(2H)-ones demonstrates significant anticonvulsant activity in DBA/2 mice, a validated model of audiogenic seizures. These dimethoxy derivatives exhibit a dose-dependent reduction in seizure severity, with effective doses (ED50) ranging from 15 to 30 mg/kg (i.p.) [1]. In direct comparison, the corresponding 1,6,7-trimethoxyphthalazine analogs show either reduced efficacy (ED50 > 50 mg/kg) or complete loss of activity, indicating that the lactam functionality of the phthalazin-1(2H)-one core is essential for anticonvulsant action [2]. Furthermore, the 6,7-dimethoxy pattern is superior to mono-methoxy or unsubstituted analogs, which show no significant protection at doses up to 100 mg/kg [3]. The data clearly establish that the 6,7-dimethoxyphthalazin-1(2H)-one scaffold provides a unique pharmacophore for anticonvulsant activity that cannot be replicated by closely related trimethoxy or unsubstituted analogs.

Anticonvulsant Model
Head-to-head
ED50 15–30 mg/kg vs Trimethoxy >50 mg/kg; unsubstituted inactive
Reported seizure model endpoint context
DBA/2 mouse audiogenic seizure model; intraperitoneal administration
Anticonvulsant Epilepsy CNS Pharmacology

Antiproliferative Activity: Sub-Micromolar Cytotoxicity in HeLa Cells

In a high-throughput antiproliferative screen, 6,7-dimethoxyphthalazin-1(2H)-one demonstrated sub-micromolar cytotoxic activity against human cervical carcinoma HeLa cells, with an IC50 ≤ 1 µM after 48-hour incubation [1]. This potency is comparable to that of early-stage PARP inhibitor leads (e.g., olaparib in certain cell lines) and significantly exceeds the activity of unsubstituted phthalazin-1(2H)-one, which shows IC50 > 50 µM in the same assay format [2]. The WST-8 cell viability assay confirmed that the 6,7-dimethoxy substitution is critical for enhancing cellular permeability and/or target engagement, as the parent scaffold lacks measurable activity [3]. This data positions 6,7-dimethoxyphthalazin-1(2H)-one as a promising starting point for anticancer drug development, with intrinsic cellular activity that validates its procurement for oncology-focused research programs.

Antiproliferative Screen
Cross-study comparable
HeLa IC50 ≤ 1 µM
Supports cytotoxicity endpoint review
Parent scaffold active without optimization; unsubstituted >50 µM
Anticancer Cytotoxicity Cell-Based Assay

6,7-Dimethoxyphthalazin-1(2H)-one: Procurement & Application Scenarios


PARP-1 Inhibitor Lead Optimization

Procure 6,7-Dimethoxyphthalazin-1(2H)-one as the validated core scaffold for synthesizing next-generation PARP-1 inhibitors with enhanced selectivity over PARP-2. As demonstrated by compound 6c (PARP-1 IC50 = 32.2 nM, >88-fold selectivity), this scaffold enables the design of inhibitors that minimize hematological toxicities associated with PARP-2 inhibition [1]. Use as a starting material for C-4 functionalization to develop dual PARP-1/TOPO-I inhibitors or to overcome resistance to existing PARP inhibitors like olaparib and talazoparib [2].

PDE10A Inhibitor Synthesis for CNS Disorders

Employ 6,7-Dimethoxyphthalazin-1(2H)-one as an essential building block for synthesizing highly potent and selective PDE10A inhibitors targeting schizophrenia and other CNS disorders. The 6,7-dimethoxy substitution pattern is critical for achieving sub-nanomolar PDE10A inhibition (IC50 = 0.227 nM in optimized derivatives) and isoform selectivity [3]. Use in combinatorial chemistry campaigns to generate focused libraries of PDE10A inhibitors for preclinical development [4].

AChE Inhibitor Development for Alzheimer's Disease

Utilize 6,7-Dimethoxyphthalazin-1(2H)-one as a scaffold for designing donepezil analogues with improved AChE selectivity and potentially reduced peripheral side effects. Derivatives of this compound achieve low micromolar AChE inhibition with >50-fold selectivity over BuChE, a profile that may confer advantages over donepezil's balanced inhibition [5]. Employ in medicinal chemistry programs aimed at developing disease-modifying or symptomatic treatments for Alzheimer's disease [6].

Anticancer Screening Library Enrichment

Include 6,7-Dimethoxyphthalazin-1(2H)-one in focused screening libraries for anticancer drug discovery. The compound exhibits intrinsic sub-micromolar antiproliferative activity against HeLa cells (IC50 ≤ 1 µM), validating its potential as a bioactive starting point for hit-to-lead optimization [7]. Use in high-throughput screening campaigns to identify novel anticancer agents targeting DNA repair, cell cycle regulation, or apoptosis pathways [8].

Application
Selection Property
Validation Focus
PARP-1 inhibitor development studies
6,7-Dimethoxy pharmacophore
PARP-1/2 selectivity assay review
PDE10A inhibitor research
Methoxy-dependent binding interaction
PDE10A isoform selectivity assay
Cholinesterase modulator studies
Selectivity-enabling substitution pattern
AChE/BuChE selectivity context
Cytotoxicity screening
Cell-permeable scaffold
Antiproliferative endpoint assay

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